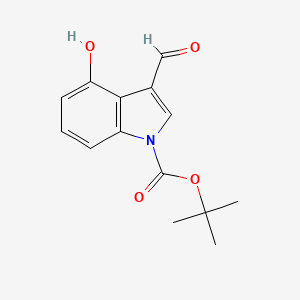

1-Boc-3-Formyl-4-hydroxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVZHXNPZANGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451824 | |

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404888-00-2 | |

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-Boc-3-Formyl-4-hydroxyindole (tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Properties and Data

This compound is a derivative of 4-hydroxyindole, a scaffold of interest in medicinal chemistry. The introduction of a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen modifies its chemical reactivity and physical properties, making it a useful intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Hydroxyindole-3-carboxaldehyde (precursor) | 1-Boc-3-Formylindole (analog) |

| Molecular Formula | C₁₄H₁₅NO₄[1] | C₉H₇NO₂[2] | C₁₄H₁₅NO₃[3][4] |

| Molecular Weight | 261.27 g/mol [1] | 161.16 g/mol [2] | 245.27 g/mol [5] |

| CAS Number | 404888-00-2[1][6] | 487-89-8 (for Indole-3-carboxaldehyde) | 57476-50-3[3][4] |

| Appearance | - | Yellow to brown solid[2] | Solid[3] |

| Melting Point | - | 190-193 °C[2] | 119-121 °C[3][4] |

| Boiling Point | - | - | 380 °C at 760 mmHg[3] |

| Solubility | - | - | - |

| pKa (predicted) | - | 9.89 ± 0.40 (for 4-hydroxyindole)[2] | - |

Note: Specific experimental data for this compound is limited in publicly available literature. Data for the precursor and a non-hydroxylated analog are provided for reference.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached from its precursor, 4-hydroxyindole-3-carboxaldehyde, through the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of 4-Hydroxyindole-3-carboxaldehyde

This protocol is a general procedure for the N-Boc protection of indole derivatives and should be optimized for the specific substrate.

Materials:

-

4-Hydroxyindole-3-carboxaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve 4-hydroxyindole-3-carboxaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Reagents: To the stirred solution, add the base (0.1-1.2 equivalents of DMAP or 2-3 equivalents of Et₃N) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Analysis

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the Boc group protons (around δ 1.6 ppm), and a signal for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the hydroxyl, formyl, and Boc groups.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the aldehyde (around δ 185 ppm), the carbonyl carbon of the Boc group, the quaternary carbons of the indole ring and the Boc group, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde and the Boc group, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.27 g/mol ).

Reactivity and Applications

This compound is a versatile intermediate. The Boc group protects the indole nitrogen, allowing for selective reactions at other positions. The formyl group can undergo various transformations, including oxidation, reduction, and condensation reactions, providing a handle for further molecular elaboration. The phenolic hydroxyl group can also be a site for further functionalization.

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activities, leveraging the known pharmacological importance of the indole scaffold.

Potential Reaction Pathways

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel chemical entities. While detailed experimental data for this specific compound is sparse in the public domain, its chemical properties and reactivity can be reasonably inferred from its structure and the well-established chemistry of indoles. This guide provides a foundational understanding for researchers working with this and related molecules, facilitating its use in complex synthetic endeavors.

References

- 1. This compound - CAS:404888-00-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole (CAS Number: 404888-00-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-formyl-4-hydroxyindole, also known as tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate, is a synthetic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its core structure, a 4-hydroxyindole scaffold, is a recurring motif in numerous biologically active natural products and synthetic molecules. The presence of a formyl group at the 3-position and a Boc-protecting group on the indole nitrogen provides strategic handles for further chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, with a focus on experimental protocols and data presentation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value |

| CAS Number | 404888-00-2 |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Alternate Names | tert-Butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate, 3-Formyl-4-hydroxyindole-1-carboxylic acid tert-butyl ester |

| Density | 1.22 g/cm³ |

Synthesis

The synthesis of this compound is a multi-step process that typically involves the formylation of a 4-hydroxyindole precursor followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. A plausible and commonly employed synthetic strategy is outlined below.

Synthesis of 4-Hydroxyindole-3-carboxaldehyde

The key intermediate, 4-hydroxyindole-3-carboxaldehyde, is synthesized from 4-hydroxyindole via the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyindole [1]

-

Materials:

-

4-Hydroxyindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice-methanol bath

-

Ice bath

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

-

-

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath. To this, add 7.35 mL of phosphorus oxychloride dropwise with stirring. Continue stirring the mixture for 15 minutes after the addition is complete.

-

Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature with an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully quench the reaction by adding water while cooling the flask in an ice bath. Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.

-

Acidification and Isolation: Acidify the mixture to a pH of 4 with 5N hydrochloric acid. Collect the resulting precipitate by filtration.

-

Purification: Wash the precipitate with water and dry it to obtain the crude 4-hydroxyindole-3-carboxaldehyde. Recrystallize the crude product from methanol to yield pure yellow crystals.

-

-

Quantitative Data:

-

A reported crude yield for this reaction is 82%.[1]

-

Caption: Experimental workflow for the synthesis of 4-hydroxyindole-3-carboxaldehyde.

Boc Protection of 4-Hydroxyindole-3-carboxaldehyde

The final step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to increase the stability of the indole ring and to direct subsequent reactions.

Experimental Protocol: N-Boc Protection

-

Materials:

-

4-Hydroxyindole-3-carboxaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: Dissolve 4-hydroxyindole-3-carboxaldehyde in dichloromethane. Add triethylamine, a catalytic amount of DMAP, and di-tert-butyl dicarbonate.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain this compound.

-

Caption: General workflow for the Boc protection of 4-hydroxyindole-3-carboxaldehyde.

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~1.6 (s, 9H, Boc), ~6.8-7.5 (m, 3H, Ar-H), ~8.0 (s, 1H, indole H2), ~9.8 (s, 1H, CHO), ~10.0 (s, 1H, OH) |

| ¹³C NMR | δ (ppm): ~28 (Boc CH₃), ~85 (Boc C), ~110-130 (Ar-C), ~140 (C=C), ~150 (Boc C=O), ~155 (C-OH), ~185 (CHO) |

| Mass Spec (ESI-MS) | m/z: 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2980 (C-H), ~1730 (Boc C=O), ~1680 (Aldehyde C=O), ~1600, 1450 (Ar C=C) |

Applications in Drug Development

The 4-hydroxyindole scaffold is a key structural feature in many biologically active compounds, and the introduction of a formyl group at the C3 position provides a versatile handle for further chemical elaboration. The Boc-protecting group allows for selective reactions at other positions of the molecule.

Potential as a Scaffold for Bioactive Molecules

Derivatives of 4-hydroxyindole have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: The indole nucleus is a common feature in many anticancer agents. Modifications of the 4-hydroxyindole scaffold could lead to the development of novel compounds that target various cancer-related pathways.

-

Enzyme Inhibition: The structural features of this compound make it a candidate for the design of enzyme inhibitors. The formyl group can be converted into other functional groups that can interact with the active sites of enzymes.

-

Receptor Modulation: Indole derivatives are known to interact with various receptors in the central nervous system and other parts of the body. This compound could serve as a starting point for the synthesis of novel receptor ligands.

Synthetic Utility

The formyl group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Oxidation: To form a carboxylic acid.

-

Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

This synthetic versatility allows for the creation of a diverse library of compounds for biological screening.

Caption: Logical workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward, albeit multi-step, synthesis and the presence of versatile functional groups make it an attractive starting point for the generation of diverse chemical libraries. While specific biological data for this compound is currently limited in the public domain, the known bioactivities of the 4-hydroxyindole scaffold suggest that derivatives of this compound could exhibit interesting pharmacological properties. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity. This technical guide provides a foundational resource for researchers embarking on such investigations.

References

1-Boc-3-Formyl-4-hydroxyindole molecular weight

An In-Depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document details its molecular properties, a common synthetic protocol, and its potential applications in the development of novel therapeutics.

Core Molecular Properties

This compound, also known by its IUPAC name tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate, is a derivative of the indole scaffold. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, along with formyl and hydroxyl functionalities, makes it a versatile building block for creating more complex molecules.

Table 1: Molecular Data for this compound

| Property | Value | Reference |

| Molecular Weight | 261.27 g/mol | [1][2] |

| Molecular Formula | C14H15NO4 | [1][2] |

| IUPAC Name | tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate | [1] |

| CAS Number | 404888-00-2 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the indole nitrogen of 4-hydroxyindole-3-carbaldehyde using di-tert-butyl dicarbonate (Boc)₂O. This reaction is often catalyzed by a base such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent.

Experimental Protocol: Boc Protection of 4-hydroxyindole-3-carbaldehyde

This protocol is based on a common method for the N-Boc protection of indoles.[2]

Materials:

-

4-Hydroxyindole-3-carbaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 4-hydroxyindole-3-carbaldehyde in dichloromethane in a round-bottom flask.

-

To this solution, add triethylamine and a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Allow the reaction to stir at room temperature for approximately 2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

Indole-based structures are prevalent in many biologically active compounds and approved drugs. The functional groups present in this compound make it a valuable intermediate for medicinal chemists.

-

The Formyl Group (at C3): This aldehyde can be readily converted into a variety of other functional groups. It can undergo reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, or oxidation to a carboxylic acid.

-

The Hydroxyl Group (at C4): The phenolic hydroxyl group can be alkylated or acylated to generate ether or ester derivatives, respectively. This position is crucial for modulating properties like solubility and for establishing hydrogen bond interactions with biological targets.

-

The Boc-Protected Nitrogen: The Boc group provides temporary protection to the indole nitrogen, preventing unwanted side reactions during the modification of other parts of the molecule. It can be easily removed under acidic conditions to reveal the N-H group, which can then be further functionalized.

These features allow for the systematic exploration of the chemical space around the indole scaffold, a key strategy in lead optimization during drug discovery.

Logical Workflow in Medicinal Chemistry

Caption: Logical workflow illustrating the use of the title compound in drug discovery.

References

Spectroscopic Data for 1-Boc-3-Formyl-4-hydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Boc-3-Formyl-4-hydroxyindole (IUPAC Name: tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and characterization of synthetic molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral characteristics of 4-hydroxyindole, 3-formylindole, and the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.65 | s | 9H | t-Bu (-C(CH₃)₃) |

| ~6.80 | d | 1H | Ar-H |

| ~7.20 | t | 1H | Ar-H |

| ~7.90 | d | 1H | Ar-H |

| ~8.30 | s | 1H | Indole C2-H |

| ~9.90 | s | 1H | Aldehyde (-CHO) |

| ~10.50 | s | 1H | Phenolic (-OH) |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28.0 | t-Bu (-C(CH₃)₃) |

| ~85.0 | t-Bu (-C (CH₃)₃) |

| ~110.0 | Aromatic C |

| ~115.0 | Aromatic C |

| ~120.0 | Aromatic C |

| ~125.0 | Aromatic C |

| ~130.0 | Aromatic C |

| ~138.0 | Indole C2 |

| ~149.0 | Boc C=O |

| ~155.0 | Aromatic C-OH |

| ~185.0 | Aldehyde C=O |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 2980-2930 | C-H stretch (alkane, t-Bu) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1730 | C=O stretch (Boc carbonyl) |

| ~1680 | C=O stretch (aldehyde carbonyl) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1150 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 261.10 | [M]⁺ (Molecular Ion for C₁₄H₁₅NO₄) |

| 205.08 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 162.05 | [M - Boc]⁺ |

| 134.04 | [M - Boc - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain adequate signal intensity, as ¹³C has a low natural abundance.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry, powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and any adducts or fragments.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition of the molecular ion.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

In-depth Technical Guide: Physicochemical Properties of 1-Boc-3-Formyl-4-hydroxyindole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Boc-3-Formyl-4-hydroxyindole in organic solvents. Despite a comprehensive search of available scientific literature and databases, specific quantitative solubility data for this compound remains largely unpublished. However, qualitative information suggests solubility in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol.

This guide will, therefore, provide a generalized framework for determining the solubility of this compound, based on established methodologies for similar indole derivatives. Furthermore, it will explore the potential biological significance of this molecule by examining the known activities of the 4-hydroxyindole scaffold, offering context for its potential applications in drug discovery and development.

Solubility in Organic Solvents: A Methodological Approach

The absence of specific quantitative data necessitates a standardized experimental approach to determine the solubility of this compound. The following section outlines a robust protocol based on UV-Vis spectrophotometry, a widely used and accessible method for such determinations.

Experimental Protocol: Solubility Determination by UV-Vis Spectrophotometry

This protocol provides a step-by-step method for quantifying the solubility of a compound in various organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

-

UV-Vis spectrophotometer

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Determination of Maximum Absorbance (λmax):

-

Scan the stock solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.

-

-

Preparation of Calibration Curve:

-

Prepare a series of dilutions from the stock solution with known concentrations.

-

Measure the absorbance of each dilution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin. The Beer-Lambert law (A = εbc) governs this relationship, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, calculate the concentration of the diluted filtrate.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the tested solvent. The solubility can be expressed in units such as mg/mL or g/100mL.

-

Data Presentation:

The determined solubility data should be compiled into a clear and structured table for easy comparison across different organic solvents.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Acetone | 25 | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

| [Other Solvents] | 25 | [Experimental Value] |

Potential Biological Significance and Signaling Pathways

While direct biological data for this compound is not currently available, the 4-hydroxyindole scaffold is a key structural motif in a variety of biologically active molecules. Understanding the roles of these related compounds can provide valuable insights into the potential therapeutic applications of the target molecule.

4-Hydroxyindole derivatives are known to be important intermediates in the synthesis of various pharmaceutical compounds.[1] The core 4-hydroxyindole structure is a known inhibitor of amyloid fibrillization, a pathological hallmark of several neurodegenerative diseases.[1] This suggests that this compound could be investigated for its potential role in modulating protein aggregation pathways.

The indole nucleus, in general, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The substituents on the indole ring, such as the Boc-protecting group at the 1-position, the formyl group at the 3-position, and the hydroxyl group at the 4-position, will significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Given the lack of specific pathway information, a generalized workflow for screening the biological activity of a novel indole derivative is presented below.

References

An In-depth Technical Guide to the Reactivity of the Formyl Group in 1-Boc-3-Formyl-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-formyl-4-hydroxyindole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core indole scaffold is a privileged structure in numerous biologically active molecules. The presence of three key functional groups—a Boc-protected nitrogen, a phenolic hydroxyl group, and an aromatic aldehyde—provides a versatile platform for synthetic diversification. The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, enhancing solubility in organic solvents and modulating the electronic properties of the indole ring. The 4-hydroxy group can act as a hydrogen bond donor and can be further functionalized.

This technical guide focuses specifically on the rich and varied reactivity of the C3-formyl (aldehyde) group. As an electrophilic center, this aldehyde is amenable to a wide array of chemical transformations, making it a critical handle for molecular elaboration and the synthesis of complex drug candidates. This document provides a detailed overview of key reactions, including experimental protocols, quantitative data, and mechanistic pathways.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the formyl group is highly electrophilic and readily undergoes attack by various nucleophiles. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction with this compound leads to the formation of an α,β-unsaturated system, a common motif in pharmacologically active agents.

Table 1: Representative Data for Knoevenagel Condensation with Indole Aldehydes

| Active Methylene Compound | Base Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Malononitrile | L-proline | Ethanol | 60°C | 96 | [1] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | High | [2] |

| Barbituric Acid | L-proline | Ethanol | 60°C | High | [1] |

| Dimedone | L-proline | Ethanol | 60°C | High | [1] |

Note: Data is for analogous indole-3-carboxaldehydes and is representative of the expected reactivity.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

To a solution of this compound (1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol, 1.0 eq.).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. Cool the reaction flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with ice-cold water and a small volume of cold ethanol to remove residual reagents and catalyst.

-

Dry the product under vacuum to yield the corresponding 2-((1-(tert-butoxycarbonyl)-4-hydroxy-1H-indol-3-yl)methylene)malononitrile.

Wittig Reaction

The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes.[3][4] The formyl group of this compound can react with a phosphorus ylide (a Wittig reagent) to form a substituted alkene at the C3 position, effectively extending the carbon skeleton. The geometry of the resulting alkene is dependent on the nature of the ylide used.[4]

Table 2: General Conditions for Wittig Olefination of Aromatic Aldehydes

| Ylide Type | Base (for ylide generation) | Solvent | Temperature | Outcome |

| Stabilized (e.g., R=CO₂Et) | Mild base not always needed | DCM, THF | Room Temp. | Predominantly (E)-alkene |

| Non-stabilized (e.g., R=Alkyl) | Strong base (n-BuLi, NaH) | THF, Ether | 0°C to RT | Predominantly (Z)-alkene |

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue will contain the desired product and triphenylphosphine oxide (a byproduct). To remove the byproduct, triturate the residue with a non-polar solvent system (e.g., 25% diethyl ether in hexanes). The triphenylphosphine oxide will precipitate as a white solid.[5]

-

Filter off the precipitate and wash it with a small amount of the cold solvent mixture.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the pure alkene.

Reduction and Reductive Amination Reactions

The formyl group can be readily reduced to either a hydroxymethyl group or, in the presence of an amine, an aminomethyl group.

Reduction to Primary Alcohol

The reduction of the formyl group to a primary alcohol (indole-3-carbinol derivative) is a fundamental transformation, typically achieved with high efficiency using hydride reducing agents like sodium borohydride (NaBH₄). This reaction is generally clean and high-yielding.

Table 3: Conditions for the Reduction of Indole-3-carboxaldehyde

| Aldehyde | Reducing Agent | Solvent | Time | Yield | Reference |

| Indole-3-carboxaldehyde | NaBH₄ | 96% Ethanol / Propylene Glycol | 40 min | 75% | [6] |

Note: The yield is calculated from 2.0 g of starting material yielding 1.5 g of product.

Experimental Protocol: Reduction with Sodium Borohydride

-

In a flask, dissolve this compound (2.0 g, 7.65 mmol) in a mixture of ethanol (8 mL) and propylene glycol (0.25 mL).

-

Stir the solution at room temperature and add sodium borohydride (NaBH₄) (0.4 g, 10.6 mmol) in small portions.

-

Continue stirring at room temperature for 40-60 minutes. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow addition of cold water (80 mL).

-

Stir the resulting suspension in the cold for 30 minutes to allow for complete precipitation of the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain 1-Boc-3-hydroxymethyl-4-hydroxyindole.

Reductive Amination

Reductive amination is a highly efficient, one-pot method to convert aldehydes into amines.[7][8] The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] This process avoids the over-alkylation often encountered when alkylating amines directly.

Table 4: Common Reagents for Reductive Amination

| Amine Type | Reducing Agent | Solvent | Typical Conditions |

| Primary (R-NH₂) | NaBH(OAc)₃ | Dichloroethane (DCE), THF | Room Temp, optional acid catalyst (AcOH) |

| Secondary (R₂NH) | NaBH(OAc)₃ | DCE, THF | Room Temp, optional acid catalyst (AcOH) |

| Ammonia (NH₃) or NH₄OAc | NaBH₃CN | Methanol | Room Temp |

Experimental Protocol: Reductive Amination with a Primary Amine

-

To a stirred solution of this compound (1.0 mmol) and a primary amine (e.g., benzylamine, 1.1 mmol) in 1,2-dichloroethane (DCE, 15 mL), add a drop of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography to yield the desired secondary amine.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Stability of 1-Boc-3-Formyl-4-hydroxyindole under acidic/basic conditions

An In-depth Technical Guide on the Stability of 1-Boc-3-Formyl-4-hydroxyindole under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a functionalized indole derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][] The stability of this intermediate is a critical parameter in drug development, affecting storage, handling, and the design of synthetic routes. This guide provides a comprehensive overview of the stability of this compound under acidic and basic conditions, based on established chemical principles of its constituent functional groups. The primary points of lability are the acid-sensitive N-Boc protecting group and the potential for reactions involving the 4-hydroxy and 3-formyl groups, particularly under basic and oxidative conditions.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate

-

CAS Number: 57476-50-3 (for 1-Boc-3-formylindole)

-

Molecular Formula: C₁₄H₁₅NO₄

-

Molecular Weight: 261.27 g/mol

-

Appearance: Typically a solid at room temperature.[3]

The molecule's stability is governed by three key functional groups:

-

N-Boc (tert-butyloxycarbonyl) group: A common amine protecting group known for its stability in mildly acidic and basic conditions but is readily cleaved by strong acids.[4][5]

-

3-Formyl group: An electron-withdrawing group that influences the reactivity of the indole ring.

-

4-Hydroxy group: An electron-donating group that activates the benzene portion of the indole ring, making it susceptible to oxidation.[6]

Stability Under Acidic Conditions

The most significant reaction of this compound under acidic conditions is the cleavage of the N-Boc protecting group.[5][7] This deprotection is a standard procedure in organic synthesis and proceeds via a carbamate hydrolysis mechanism.

3.1 Degradation Pathway

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the formation of a stable tert-butyl carbocation and carbamic acid, which subsequently decarboxylates to yield the unprotected indole and carbon dioxide.

Caption: Acid-catalyzed deprotection of this compound.

3.2 Quantitative Data and Influencing Factors

| Acid | Typical Conditions | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 30 min - 2 h at RT | Standard and highly effective method.[8] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | 1 - 4 h at 0°C to RT | Common and effective reagent.[7][8] |

| Sulfuric Acid (H₂SO₄) | Catalytic amount in suitable solvent | Variable | Strong acid, used less commonly due to potential side reactions.[4] |

| Lewis Acids (e.g., BF₃·OEt₂) | Stoichiometric amounts in aprotic solvents | Variable | Can be used for deprotection.[4] |

| Solid Acids (e.g., Montmorillonite K-10) | Slurry in a non-polar solvent | Longer reaction times | Milder, heterogeneous conditions.[4] |

Stability Under Basic Conditions

This compound exhibits greater stability under basic conditions compared to acidic conditions, particularly concerning the Boc group. However, other reactions can occur, especially under harsh basic conditions or in the presence of nucleophiles.

4.1 Potential Degradation Pathways

-

Hydrolysis of the Boc Group: While generally stable, very strong basic conditions (e.g., refluxing with strong bases) can lead to slow hydrolysis of the Boc group, although this is not a common or efficient method for deprotection.[9]

-

Reactions of the Formyl Group: The aldehyde proton is not acidic, but the formyl group can undergo base-catalyzed reactions such as Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) under strong basic conditions, although this is less likely for aromatic aldehydes with electron-donating groups.

-

Deprotonation of the Hydroxyl Group: The phenolic hydroxyl group is acidic and will be deprotonated by a base to form a phenoxide. This increases the electron density of the ring system, making it more susceptible to oxidation.

-

Oxidation of the Hydroxyindole Ring: In the presence of oxygen, the deprotonated 4-hydroxyindole moiety can be susceptible to oxidation, leading to colored degradation products.[10] Hydroxyindole derivatives are known to be antioxidants and can be oxidized themselves.[6][11]

Caption: Potential degradation pathways under basic conditions.

4.2 Quantitative Data Summary

Specific stability data is limited. However, the Boc group is generally considered stable to common aqueous bases (e.g., NaOH, K₂CO₃) at room temperature.[4] The primary concern under basic conditions in the presence of air is the oxidation of the 4-hydroxyindole moiety.

| Condition | Observed/Expected Outcome | Notes |

| 0.1 M NaOH (aq) at RT | Deprotonation of the hydroxyl group. Potential for slow oxidation in the presence of air. | The Boc and formyl groups are expected to be largely stable. |

| Strong Base (e.g., NaH, LDA) | Deprotonation of the hydroxyl group. | Not typical for stability studies but relevant for synthetic transformations. |

| NaOMe in MeOH | Reports exist of N-Boc deprotection of indoles under these conditions.[4] | This is a specific case and may not be a general degradation pathway. |

Experimental Protocols for Stability Studies

To definitively determine the stability profile of this compound, a forced degradation study is recommended.[12][13] The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.

5.1 General Experimental Workflow

Caption: Experimental workflow for a forced degradation study.

5.2 Detailed Protocols

Analytical Methodology:

-

HPLC System: A reverse-phase HPLC with a C18 column is suitable.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

-

Detection: UV detection at wavelengths around 220 nm and 280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

-

LC-MS: Coupling the HPLC to a mass spectrometer is crucial for identifying the mass of degradation products.[12]

Protocol for Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Protocol for Base Hydrolysis:

-

Prepare a 1 mg/mL solution as described for acid hydrolysis.

-

Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

Protocol for Oxidative Degradation:

-

Prepare a 1 mg/mL solution as described above.

-

Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at various time points.

-

Quench the reaction if necessary (e.g., by dilution) before analysis.

Conclusion and Recommendations

The stability of this compound is primarily dictated by the acid-lability of the N-Boc group. Strong acidic conditions should be avoided during storage and in synthetic steps where the Boc group needs to be retained. The compound is significantly more stable under neutral and mildly basic conditions. However, the presence of the 4-hydroxy group makes the molecule susceptible to oxidative degradation, especially under basic conditions in the presence of air.

For drug development professionals, it is recommended to:

-

Store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Use buffered solutions for any aqueous processing steps to avoid pH extremes.

-

Perform a comprehensive forced degradation study as outlined to fully characterize the stability profile and identify any potential degradants that may need to be controlled in a final drug product.

References

- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

- 10. Oxidation chemistry and biochemistry of 5-hydroxyindole | Semantic Scholar [semanticscholar.org]

- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 1-Boc-3-Formyl-4-hydroxyindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives form the cornerstone of many pharmacologically active compounds. The 1-Boc-3-formyl-4-hydroxyindole scaffold, in particular, presents a versatile platform for the development of novel therapeutic agents. The presence of a protected nitrogen, a reactive aldehyde group, and a phenolic hydroxyl moiety offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. This technical guide explores the potential biological activities of derivatives based on this core structure, drawing on the established bioactivities of structurally related indole compounds. While direct and extensive research on this specific class of derivatives is limited, this document extrapolates potential anticancer and antimicrobial activities based on existing literature. Detailed synthetic protocols for the core scaffold and its potential derivatives are provided, alongside hypothetical quantitative data and relevant signaling pathways, to serve as a foundational resource for further research and drug discovery efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse biological activities. The strategic functionalization of the indole ring can lead to compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The this compound core combines several key features that make it an attractive starting point for drug design:

-

The N-Boc protecting group enhances stability and allows for selective reactions at other positions before its potential removal in a final step.

-

The 3-formyl group is a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, oximes, and hydrazones, or its oxidation to a carboxylic acid.

-

The 4-hydroxy group introduces a phenolic moiety that can participate in hydrogen bonding with biological targets and can be a site for etherification or esterification to modulate physicochemical properties.

This guide will delve into the synthetic pathways to access this core and its potential derivatives, and explore the plausible biological activities based on the known pharmacology of related indole structures.

Synthesis of the Core Scaffold and Potential Derivatives

Synthesis of this compound

The synthesis of the core scaffold, tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate, can be envisioned through a two-step process starting from 4-hydroxyindole.

Step 1: N-Boc Protection of 4-Hydroxyindole

The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent its participation in subsequent electrophilic reactions.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings, such as indoles, at the C3 position.[1]

Experimental Protocols

Protocol 2.1.1: Synthesis of tert-butyl 4-hydroxy-1H-indole-1-carboxylate (N-Boc-4-hydroxyindole)

-

Materials: 4-hydroxyindole, di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF), ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 4-hydroxyindole (1.0 eq) in anhydrous THF, add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-hydroxy-1H-indole-1-carboxylate.

-

Protocol 2.1.2: Synthesis of tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate (this compound)

-

Materials: tert-butyl 4-hydroxy-1H-indole-1-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), ice bath, sodium bicarbonate solution.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add POCl₃ (1.5 eq) to anhydrous DMF (used as solvent and reagent). Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve tert-butyl 4-hydroxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate.

-

Potential Derivatives

The 3-formyl and 4-hydroxy groups serve as excellent synthetic handles for creating a library of derivatives.

-

Schiff Base Derivatives (from the 3-formyl group): Condensation with various primary amines can yield a diverse range of imines.

-

Oxime Derivatives (from the 3-formyl group): Reaction with hydroxylamine can produce the corresponding oxime.

-

Hydrazone Derivatives (from the 3-formyl group): Reaction with hydrazine or substituted hydrazines can lead to hydrazones.

-

Ether Derivatives (from the 4-hydroxy group): Williamson ether synthesis with various alkyl halides can be used to introduce different alkyl or arylalkyl groups.

Experimental Protocols for Derivatives

Protocol 2.2.1: General Procedure for the Synthesis of Schiff Base Derivatives

-

Materials: this compound, appropriate primary amine, ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the respective primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate out.

-

Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

-

Protocol 2.2.2: General Procedure for the Synthesis of 4-O-Alkyl Ether Derivatives

-

Materials: this compound, appropriate alkyl halide, potassium carbonate (K₂CO₃), acetone or DMF.

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetone or DMF, add K₂CO₃ (2.0 eq) and the corresponding alkyl halide (1.2 eq).

-

Stir the mixture at room temperature or heat to 50-60 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Potential Biological Activities

Anticancer Activity

Indole compounds are well-documented for their anticancer properties, acting through various mechanisms.[2] Derivatives of indole-3-carboxaldehyde have shown promising cytotoxic effects against several cancer cell lines.[3][4] The PI3K/Akt/mTOR and MAPK signaling pathways are common targets for indole-based anticancer agents.[5][6][7]

Hypothetical Data: The following table presents representative IC₅₀ values for potential derivatives against various cancer cell lines, extrapolated from data on similar indole structures.

| Derivative | Modification | Cancer Cell Line | Representative IC₅₀ (µM) |

| D1 | 3-Schiff base (p-anisidine) | MCF-7 (Breast) | 8.5 |

| D2 | 3-Schiff base (p-chloroaniline) | A549 (Lung) | 12.3 |

| D3 | 4-O-benzyl ether | HeLa (Cervical) | 15.1 |

| D4 | 4-O-propyl ether | PC-3 (Prostate) | 20.7 |

Antimicrobial Activity

The indole scaffold is also a key component of many antimicrobial agents.[8] Indole-3-carboxaldehyde derivatives have been reported to exhibit activity against a range of bacteria and fungi.[3][9] Their mechanisms of action can include disruption of the cell membrane, inhibition of biofilm formation, and interference with essential enzymes.[10][11][12]

Hypothetical Data: The following table provides representative Minimum Inhibitory Concentration (MIC) values for potential derivatives against various microbial strains, based on activities of related indole compounds.

| Derivative | Modification | Bacterial Strain | Representative MIC (µg/mL) |

| D5 | 3-Oxime | Staphylococcus aureus | 16 |

| D6 | 3-Hydrazone | Escherichia coli | 32 |

| D7 | 3-Schiff base (aminothiazole) | Candida albicans | 8 |

| D8 | 4-O-ethyl ether | Pseudomonas aeruginosa | 64 |

Signaling Pathways and Workflows

Synthetic Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Potential Anticancer Signaling Pathway

Indole derivatives frequently exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is often dysregulated in cancer.[5][6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data for its derivatives are currently scarce, the known anticancer and antimicrobial activities of structurally related indole compounds provide a strong rationale for the exploration of this chemical space. The synthetic routes outlined in this guide are robust and allow for the generation of a diverse library of derivatives. The provided hypothetical data and signaling pathways are intended to serve as a framework for initiating research programs aimed at synthesizing and evaluating these compounds for their potential as future drugs. Further investigation into the synthesis and biological screening of these derivatives is highly encouraged to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain [mdpi.com]

Methodological & Application

Synthetic Routes to 1-Boc-3-Formyl-4-hydroxyindole: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 1-Boc-3-formyl-4-hydroxyindole, a valuable intermediate in medicinal chemistry and drug development. Two primary synthetic pathways are presented, starting from the commercially available 4-hydroxyindole. Each route is accompanied by a detailed experimental protocol, a summary of quantitative data, and workflow diagrams to facilitate practical application in a research setting.

Introduction

Substituted indoles are a prominent structural motif in a vast array of biologically active compounds and natural products. The title compound, tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate (this compound), serves as a key building block for the synthesis of more complex molecules. The presence of the Boc protecting group on the indole nitrogen allows for selective functionalization at other positions, while the formyl and hydroxyl groups provide handles for a variety of chemical transformations. This application note outlines two common and effective synthetic strategies for the preparation of this important intermediate.

Synthetic Strategies

Two principal routes for the synthesis of this compound are described herein:

-

Route A: Protection Followed by Formylation. This pathway involves the initial protection of the indole nitrogen of 4-hydroxyindole with a tert-butyloxycarbonyl (Boc) group, followed by formylation at the C-3 position.

-

Route B: Formylation Followed by Protection. This alternative route begins with the formylation of 4-hydroxyindole at the C-3 position, followed by the protection of the indole nitrogen with a Boc group.

The choice between these routes may depend on factors such as the availability of starting materials, desired purity of the final product, and the scale of the reaction.

Route A: Protection Followed by Formylation

This synthetic approach first protects the indole nitrogen to prevent potential side reactions during the subsequent electrophilic formylation step.

Caption: Synthetic pathway for Route A.

Experimental Protocol: Route A

Step 1: Synthesis of 1-Boc-4-hydroxyindole

This procedure is adapted from general methods for the N-Boc protection of indoles.

Materials:

-

4-Hydroxyindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-hydroxyindole (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).

-

Add a catalytic amount of DMAP (0.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-Boc-4-hydroxyindole

This protocol is an adaptation of the Vilsmeier-Haack formylation for an N-protected indole.

Materials:

-

1-Boc-4-hydroxyindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice-methanol bath

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (5 volumes) in an ice-methanol bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise with stirring, maintaining the temperature below 5 °C.

-

Stir the mixture for 15 minutes to form the Vilsmeier reagent.

-

Dissolve 1-Boc-4-hydroxyindole (1.0 eq) in anhydrous DMF (2 volumes).

-

Add this solution dropwise to the freshly prepared Vilsmeier reagent under cooling in an ice bath.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Make the mixture alkaline by the dropwise addition of a 30% aqueous sodium hydroxide solution.

-

Stir the mixture for 15 minutes, then acidify to a pH of 4 with 5N hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from methanol to yield pure this compound.

Route B: Formylation Followed by Protection

This route involves the initial formylation of the commercially available 4-hydroxyindole, followed by the protection of the indole nitrogen.

Caption: Synthetic pathway for Route B.

Experimental Protocol: Route B

Step 1: Synthesis of 4-Hydroxyindole-3-carboxaldehyde

This protocol is based on established literature procedures for the Vilsmeier-Haack formylation of 4-hydroxyindole.[1]

Materials:

-

4-Hydroxyindole (5.0 g)

-

Phosphorus oxychloride (POCl₃, 7.35 mL)

-

Anhydrous N,N-Dimethylformamide (DMF, 25 mL total)

-

Ice-methanol bath

-

Ice bath

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add 15 mL of anhydrous DMF. Cool the flask in an ice-methanol bath. To this, add 7.35 mL of phosphorus oxychloride dropwise with stirring. Continue stirring the mixture for 15 minutes after the addition is complete.[1]

-

Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining cooling in an ice bath.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[1]

-

Work-up: Carefully quench the reaction by adding water while cooling the flask in an ice bath. Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.[1]

-

Acidification and Precipitation: Acidify the mixture to a pH of 4 with 5N hydrochloric acid.[1]

-

Isolation and Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from methanol to yield pure yellow crystals of 4-hydroxyindole-3-carboxaldehyde.[1]

Step 2: Synthesis of this compound

This procedure is adapted from general methods for the N-Boc protection of indoles.

Materials:

-

4-Hydroxyindole-3-carboxaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M aqueous HCl solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of 4-hydroxyindole-3-carboxaldehyde (1.0 eq) in DCM, add TEA (1.1 eq) at 0 °C.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the mixture with 1 M aqueous HCl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the final product.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound. Please note that yields for Route A are representative and may vary based on specific reaction conditions.

Table 1: Quantitative Data for the Synthesis of 4-Hydroxyindole-3-carboxaldehyde (Route B, Step 1)

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxyindole | [1] |

| Reagents | POCl₃, DMF | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 2 hours | [1] |

| Reported Yield | High | |

| Purification Method | Recrystallization from methanol | [1] |

Table 2: Representative Data for N-Boc Protection Reactions

| Substrate | Reagents | Base | Solvent | Typical Yield (%) |

| 4-Hydroxyindole | (Boc)₂O, DMAP (cat.) | TEA | THF/DCM | 85-95% |

| 4-Hydroxyindole-3-carboxaldehyde | (Boc)₂O, DMAP (cat.) | TEA | DCM | 80-90% |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. The experimental workflows for the key transformations are depicted below.

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Caption: General experimental workflow for N-Boc protection.

Conclusion

This application note provides two reliable and detailed synthetic routes to this compound. Both routes utilize the robust and high-yielding Vilsmeier-Haack reaction for the key formylation step and standard protocols for the introduction of the Boc protecting group. The choice of synthetic strategy can be tailored to the specific needs of the researcher. The provided protocols, quantitative data summaries, and workflow diagrams are intended to serve as a practical guide for the successful synthesis of this versatile building block in a laboratory setting.

References

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-Boc-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 1-Boc-4-hydroxyindole to synthesize tert-butyl 4-hydroxy-3-formyl-1H-indole-1-carboxylate. This key intermediate is valuable in the synthesis of various biologically active molecules and pharmaceuticals.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of drug development, the introduction of a formyl group onto an indole scaffold provides a versatile chemical handle for further molecular modifications. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.[1]

When applying this reaction to N-Boc protected indoles, care must be taken as the acidic conditions generated during the reaction and work-up can potentially lead to the removal of the Boc protecting group.[3] Therefore, the protocol must be carefully controlled to ensure the desired N-protected product is obtained.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 4-hydroxyindole and related compounds. While a specific yield for the 1-Boc protected substrate is not widely reported, the data for the unprotected analogue provides a useful benchmark.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Hydroxyindole | POCl₃, DMF | 0 to Room Temp | 2 | 4-Hydroxyindole-3-carbaldehyde | 82 (crude) | [4] |

| Indole | POCl₃, DMF | 0 to 85 | 6 | Indole-3-carbaldehyde | 96 | [5] |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole / 2-Formyl-3-methylindole | 71 / 22.5 | [5] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 4-Methylindole-3-carbaldehyde | 90 | [5] |

Experimental Protocols

Synthesis of tert-butyl 4-hydroxy-3-formyl-1H-indole-1-carboxylate

This protocol is adapted from the procedure for the formylation of 4-hydroxyindole, with modifications to minimize the risk of Boc deprotection.

Materials:

-

1-Boc-4-hydroxyindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-